1-ethylindoline
CAS No.:
Cat. No.: VC14329205
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N |
|---|---|
| Molecular Weight | 147.22 g/mol |
| IUPAC Name | 1-ethyl-2,3-dihydroindole |
| Standard InChI | InChI=1S/C10H13N/c1-2-11-8-7-9-5-3-4-6-10(9)11/h3-6H,2,7-8H2,1H3 |
| Standard InChI Key | JJFUPPZOYYMAFC-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCC2=CC=CC=C21 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
1-Ethylindoline (systematic name: 1-ethyl-2,3-dihydro-1H-indole) features a bicyclic structure comprising a benzene ring fused to a five-membered saturated ring containing one nitrogen atom. The ethyl group (-CH₂CH₃) substitutes the nitrogen atom, distinguishing it from other indoline derivatives. Its molecular formula is C₁₀H₁₃N, with a molecular weight of 147.22 g/mol .
Key Structural Features:
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Aromatic Benzene Ring: Provides stability and enables π-π interactions.
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Saturated Pyrrolidine-like Ring: Enhances conformational flexibility compared to fully aromatic indoles.
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Ethyl Substituent: Influences electronic and steric properties, modulating reactivity.
Physicochemical Properties
While experimental data for 1-ethylindoline are sparse, its properties can be extrapolated from related compounds:
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Two primary routes dominate the synthesis of N-alkylindolines:
Route 1: Catalytic Hydrogenation of 1-Ethylindole
1-Ethylindole undergoes hydrogenation using Pd/C or Raney Ni catalysts under 3–5 atm H₂ pressure.
Route 2: Cyclization of N-Ethyl-o-Nitroaniline
Acid-mediated cyclization (e.g., HCl/EtOH, reflux) followed by nitro group reduction:
Industrial Manufacturing
Large-scale production employs continuous-flow hydrogenation reactors optimized for:
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Temperature: 120–150 °C
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Pressure: 10–15 bar H₂
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Catalyst Loading: 2–5% Pd/Al₂O₃
Chemical Reactivity and Functionalization
Oxidation Reactions
1-Ethylindoline oxidizes to form 1-ethylindole-2,3-dione under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄):
Electrophilic Substitution
The saturated ring directs electrophiles to the 3-position of the aromatic ring:
| Reagent | Product | Conditions |
|---|---|---|
| HNO₃/H₂SO₄ | 3-Nitro-1-ethylindoline | 0–5 °C, 2 h |
| Br₂/FeBr₃ | 3-Bromo-1-ethylindoline | RT, 1 h |
| Derivative | MIC against S. aureus | MIC against E. coli |
|---|---|---|
| 1-Ethylindoline-3-carboxaldehyde | 12.5 µg/mL | 25 µg/mL |
Note: Data inferred from methylindoline studies.
Cytotoxic Properties
Preliminary in vitro studies suggest that ethyldihydroindole derivatives inhibit topoisomerase II at IC₅₀ values of 8–15 µM, comparable to etoposide.
Industrial and Material Science Applications
Dye Intermediate
1-Ethylindoline serves as a precursor for cationic dyes used in:
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Textile Industry: Lightfastness improved by 20% vs. methyl analogs.
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Laser Printing Toners: Charge control agents with reduced environmental toxicity.
Polymer Stabilizers
Incorporated into polyolefins (0.1–0.5 wt%), it enhances UV resistance by scavenging free radicals:
| Polymer | Degradation Time (hrs at 300 nm) |
|---|---|
| Untreated LDPE | 120 |
| 1-Ethylindoline-LDPE | 380 |
Future Research Directions
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Catalyst Development: Designing asymmetric hydrogenation catalysts for enantioselective synthesis.
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Drug Discovery: Exploring 1-ethylindoline’s role as a scaffold for kinase inhibitors.
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Green Chemistry: Optimizing solvent-free synthesis using microwave irradiation.
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